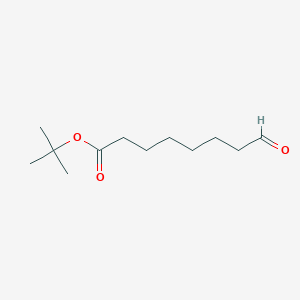

Tert-butyl 8-oxooctanoate

Description

Significance and Research Context of Ketoester Scaffolds in Advanced Organic Synthesis

Ketoesters are a class of organic compounds that possess both a ketone and an ester functional group. This dual reactivity makes them exceptionally valuable building blocks, or synthons, in modern organic synthesis. researchgate.netresearchgate.net The presence of both electrophilic sites (the carbonyl carbons of the ketone and ester) and potential nucleophilic sites (the α-carbons) allows for a wide range of chemical transformations. researchgate.netacs.org

These scaffolds are considered essential intermediates in the construction of complex molecules, including pharmaceuticals and natural products. researchgate.netresearchgate.netrsc.org For instance, β-ketoesters are key precursors in the synthesis of compounds like paclitaxel (B517696) and podophyllotoxin. researchgate.net The reactivity of ketoesters can be finely tuned, enabling their participation in various reactions such as:

Condensation reactions (e.g., Claisen and Dieckmann condensations) to form larger carbon skeletons. researchgate.net

Asymmetric catalysis , where the dicarbonyl motif can coordinate to a chiral catalyst, allowing for the creation of specific stereoisomers. nih.gov

Cyclization reactions to produce a diverse array of heterocyclic compounds.

Transesterification , a widely used method to generate a variety of other esters from a common precursor, which is particularly useful as many intermediate carboxylic acids are unstable or have poor solubility. rsc.org

The tert-butyl group, as seen in tert-butyl 8-oxooctanoate, provides significant steric bulk. In related compounds like tert-butyl acetoacetate (B1235776), this feature enhances chemical stability and influences reactivity, making it a favored reagent for introducing the acetoacetate unit under mild conditions. nih.govfishersci.nofishersci.com The development of organocatalyzed transformations has further expanded the utility of chiral ketoester skeletons in medicinal and natural product chemistry. acs.org

Historical Perspectives on the Academic Investigation of Oxo-octanoate Derivatives

The academic study of oxo-octanoate derivatives has evolved from early biochemical and food science investigations to their current use as versatile intermediates in targeted organic synthesis.

Historically, interest in simple oxo fatty acids arose from the field of lipid metabolism. The concept of ω-oxidation of fatty acids, a metabolic pathway that oxidizes the terminal methyl group, was first described by Verkade. This process proceeds through ω-hydroxy and ω-oxo acid intermediates to yield dicarboxylic acids. 8-oxooctanoic acid is an example of such an ω-oxo acid. This pathway was later elucidated in more detail, identifying the roles of specific enzymes and cofactors.

In a different context, research in food chemistry identified 8-oxooctanoate as a secondary oxidation product formed from the breakdown of common unsaturated fatty acids like oleic and linoleic acid, particularly under conditions such as deep-frying. researchgate.net The presence of these and other oxo-fatty acids in heated oils has been a subject of analytical studies, with methyl 8-oxooctanoate used as a reference standard for quantification. vulcanchem.com

More recently, the focus has shifted towards harnessing the synthetic potential of oxo-octanoate derivatives. The bifunctional nature of these molecules makes them useful starting materials for more complex structures. For example, a related compound, 8-methoxy-8-oxooctanoic acid, has been utilized as a linker in the multi-step synthesis of novel and potent selective histone deacetylase 6 (HDAC6) inhibitors, which have potential as anticancer agents. This demonstrates the modern application of the oxo-octanoate scaffold in medicinal chemistry, where it serves as a component to connect different parts of a complex bioactive molecule.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 8-oxooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHNPTDIQILKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70794989 | |

| Record name | tert-Butyl 8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63858-75-3 | |

| Record name | tert-Butyl 8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 8 Oxooctanoate and Analogous Compounds

Classical and Contemporary Approaches to Ester and Ketone Functionalities

The creation of the tert-butyl 8-oxooctanoate structure relies on fundamental reactions that form its two key functional groups: the tert-butyl ester and the C8-ketone.

Esterification and Transesterification Strategies for Tert-butyl Esters

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability against many nucleophiles and its ease of removal under acidic conditions. Several methods are available for its synthesis.

Direct Esterification : The reaction of a carboxylic acid with tert-butanol (B103910) is a common method. However, due to the steric hindrance of the tertiary alcohol, this reaction is often slow and requires a strong acid catalyst. A more efficient approach involves the reaction of the carboxylic acid with isobutylene gas, typically catalyzed by an acid like concentrated sulfuric acid.

Transesterification : This ester-to-ester transformation is particularly useful when the parent carboxylic acid is sensitive or difficult to isolate. Methyl or ethyl esters can be converted to tert-butyl esters. A highly effective method involves the use of potassium tert-butoxide in an anhydrous solvent like diethyl ether. This reaction proceeds rapidly at ambient temperature due to the high reactivity of the alkoxide and the precipitation of the resulting potassium methoxide, which drives the equilibrium forward. However, this method requires strictly anhydrous conditions and freshly prepared potassium tert-butoxide for optimal yields.

Modern Reagents : Contemporary methods offer milder and safer alternatives. The use of di-tert-butyl dicarbonate ((Boc)₂O) is one such approach. Another powerful and simple method involves treating a carboxylic acid with a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating reagent. This method is noted for its speed and high yields compared to conventional techniques.

Table 1: Comparison of Selected Methods for Tert-butyl Ester Synthesis

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isobutylene Addition | Carboxylic acid, Isobutylene | Concentrated H₂SO₄ | Utilizes simple, inexpensive reagents. | Requires handling of a flammable gas and a strong, corrosive acid. |

| Transesterification | Methyl/Ethyl Ester, K-t-BuOK | Anhydrous diethyl ether, 0-20°C | Fast reaction, good yields, mild temperature. | Highly sensitive to moisture; requires fresh reagents. |

| (Boc)₂O Method | Carboxylic acid, (Boc)₂O, DMAP | Organic solvent (e.g., CH₂Cl₂) | Milder conditions than strong acid catalysis. | (Boc)₂O is a more expensive reagent. |

| Tf₂NH Catalysis | Carboxylic acid, cat. Tf₂NH, t-BuOAc | t-BuOAc as solvent, room temp. | Fast, high yields, safe, applicable to sensitive substrates. | Tf₂NH is a specialized and strong acid catalyst. |

Carbonyl Group Introduction and Elaboration Techniques

Introducing a ketone functionality onto an alkyl chain is a cornerstone of organic synthesis. For a target like this compound, the ketone is at a non-terminal position, suggesting several potential synthetic routes.

Oxidation of Secondary Alcohols : A reliable method for ketone synthesis is the oxidation of a corresponding secondary alcohol. In the context of this compound, this would involve the synthesis of tert-butyl 8-hydroxyoctanoate, followed by oxidation. A wide range of oxidizing agents can be employed, from chromium-based reagents (e.g., PCC, PDC) to milder, more modern methods like Swern or Dess-Martin periodinane (DMP) oxidation.

Hydration of Alkynes : The acid-catalyzed hydration of an internal alkyne yields a ketone. jove.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.comorganic-chemistry.org For the target molecule, synthesis of an eight-carbon chain containing a triple bond at the C7-C8 position, followed by hydration (often catalyzed by mercuric salts like HgSO₄ in aqueous acid), would produce the desired 8-oxo functionality. jove.com This reaction follows Markovnikov's rule, making it highly regioselective for terminal alkynes to produce methyl ketones. jove.comchemistrysteps.com

Friedel-Crafts Acylation : While typically used for aromatic ketones, acylation can be applied to certain aliphatic systems. A more relevant approach for this target would involve the reaction of an organometallic reagent (e.g., an organocadmium or organocopper compound) with an acyl chloride, such as a derivative of heptanoyl chloride.

Alkylation and Chain Extension Protocols for Octanoate Skeletons

Building the eight-carbon backbone of the octanoate is a critical step that can be achieved through various carbon-carbon bond-forming reactions.

Malonic Ester and Acetoacetic Ester Syntheses : These classical methods are powerful for extending carbon chains. The acetoacetic ester synthesis is particularly relevant as it directly yields a β-keto ester, which could serve as a precursor. nih.gov For this compound, a multi-step approach would be needed. For instance, an alkyl halide could be used to alkylate the enolate of a β-keto ester. Subsequent hydrolysis and decarboxylation would yield a ketone, which could then be further elaborated. nih.gov

Enolate Alkylation : A more direct approach involves the generation of an enolate from a shorter-chain ester or ketone, followed by alkylation with a suitable electrophile (e.g., an alkyl halide). nih.gov To construct the octanoate skeleton, one could start with a smaller ester and sequentially add carbon units. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is crucial for the complete formation of the enolate, preventing side reactions. nih.gov

Coupling Reactions : Modern cross-coupling reactions can also be employed to construct the carbon skeleton, though they are more commonly used for creating sp²-sp³ or sp²-sp² bonds.

Catalytic Synthesis Routes

Catalysis offers efficient, selective, and often milder conditions for synthesizing complex molecules like this compound. Both transition metals and small organic molecules (organocatalysts) can be employed.

Transition Metal-Catalyzed Reactions

Transition metals like palladium, copper, and rhodium are versatile catalysts for a wide range of transformations relevant to keto-ester synthesis. mdpi.com

Palladium (Pd) : Palladium catalysts are widely used for C-C bond formation. For instance, palladium-catalyzed coupling reactions between α-keto ester enolates and aryl or vinyl halides can form β-substituted α-keto esters. nih.govfao.org While not directly applicable to the C8 position, this highlights the utility of Pd in functionalizing keto-esters. Palladium can also catalyze the carbonylation of ketones, leading to ring-cleavage and the formation of diesters, demonstrating its ability to mediate complex transformations involving carbonyl compounds. najah.edunih.gov

Copper (Cu) : Copper catalysts are effective in various reactions leading to keto-esters. A visible-light-induced copper-catalyzed oxidation of terminal alkynes can produce α-keto esters in the presence of various alcohols. rsc.org Copper(II) salts can also catalyze the aerobic deacylation of substituted acetoacetate (B1235776) esters to yield α-keto esters under mild conditions, a process that is tolerant of other functional groups. nih.govnih.govacs.org

Rhodium (Rh) : Rhodium complexes are known to catalyze conjugate additions. For example, the asymmetric conjugate alkynylation of β,γ-unsaturated α-ketoesters can be achieved using a Rh(I) catalyst, creating a chiral center at the γ-position. acs.org Rhodium has also been used in the selective deesterification and decarbonylation of certain diazo compounds to yield α-aryl ketones and esters. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Keto-Ester Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Palladium (Pd) | β-Arylation of α-Keto Esters | α-Keto ester enolates, Aryl bromides | β-Aryl α-keto esters |

| Copper (Cu) | Aerobic Deacylation | Substituted acetoacetate esters, O₂ | α-Keto esters |

| Copper (Cu) | Photoredox Oxidation | Terminal alkynes, Alcohols, O₂ | α-Keto esters |

| Rhodium (Rh) | Conjugate Alkynylation | β,γ-Unsaturated α-ketoesters | γ-Alkynyl α-ketoesters |

Organocatalytic and Acid/Base-Catalyzed Methods

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a powerful tool in synthesis. Acid and base catalysis also remain fundamental for key transformations.

Organocatalysis : The β-keto ester motif is a common substrate in organocatalytic reactions due to its dual electrophilic and nucleophilic nature. acs.orgresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can facilitate asymmetric α-functionalization of β-keto esters, including hydroxylations and Michael additions. magtech.com.cnacs.orgorganic-chemistry.org For example, the conjugate addition of a β-keto ester to a nitroolefin can be catalyzed by a chiral bifunctional organocatalyst to produce highly functionalized products with excellent enantioselectivity. nih.govrsc.org These methods are particularly valuable for creating chiral analogs.

Acid/Base Catalysis : Simple acids and bases are crucial for many of the foundational steps in the synthesis of this compound.

Acid Catalysis : As mentioned, strong acids like H₂SO₄ are standard catalysts for the esterification of carboxylic acids with isobutylene. jove.com Acid-catalyzed hydration of alkynes is a classic method for ketone synthesis. jove.comchemistrysteps.com

Base Catalysis : Strong bases like potassium tert-butoxide are used for transesterification reactions. organic-chemistry.org The Claisen condensation, a base-promoted reaction between two ester molecules to form a β-keto ester, is a fundamental base-catalyzed process for building the core structure of many keto-esters. jove.com

The strategic selection and combination of these catalytic and classical methods provide a versatile toolbox for the efficient and controlled synthesis of this compound and a wide range of structurally related compounds.

Radical Reactions and Oxidative Transformations

The synthesis of ketoesters, including structures analogous to this compound, can be achieved through various radical reactions and oxidative transformations. These methods often provide efficient pathways to introduce the required carbonyl functionality.

Radical-based syntheses have emerged as a powerful tool. For instance, tert-butyl nitrite (TBN) can serve as a non-metallic radical initiator and a source of the N-O fragment in reactions. It has been used to induce radical nitrile oxidation and intramolecular cycloaddition to form complex polycyclic architectures containing isoxazole (B147169) or isoxazoline rings fused to 6-, 7-, or 8-membered oxacyclic ketones nih.gov. Another TBN-triggered radical cascade reaction allows for the one-pot, multicomponent synthesis of 3,5-disubstituted isoxazoles from alkenes and aldehydes, a process supported by the trapping of radical intermediates rsc.org. While not directly producing a linear ketoester, these methods highlight the utility of radical chemistry in constructing complex molecules with keto functionalities. The principles of radical generation and propagation, often initiated by agents like AIBN with reagents such as tributyltin hydride or t-butyl thiol, are fundamental to these transformations libretexts.org.

Oxidative transformations provide a more direct route to α-ketoesters. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, using molecular oxygen as the oxidant, yields a broad range of α-ketoesters organic-chemistry.orgorganic-chemistry.org. Mechanistic studies suggest that the carbonyl oxygen in the resulting ester originates primarily from the dioxygen organic-chemistry.org. Another efficient method involves an iodine-mediated oxidative esterification of acetophenones, where potassium xanthate acts as both a promoter and the provider of the alkoxy group, leading to high yields of α-ketoesters organic-chemistry.orgorganic-chemistry.org. Vanadium pentoxide in combination with hydrogen peroxide also catalyzes the oxidative transformation of aldehydes into methyl esters under mild conditions organic-chemistry.org. These oxidative methods are often characterized by their high efficiency and applicability to a variety of substrates.

| Oxidative Method | Catalyst/Reagent | Substrate | Product | Key Features |

| Aerobic Oxidative Esterification | Copper catalyst, O₂ | Acetophenones, Alcohols | α-Ketoesters | Uses molecular oxygen as the oxidant. organic-chemistry.orgorganic-chemistry.org |

| Iodine-Mediated Oxidation | I₂, Potassium Xanthate | Acetophenones | α-Ketoesters | Potassium xanthate serves dual role as promoter and alkoxy source. organic-chemistry.orgorganic-chemistry.org |

| Vanadium-Catalyzed Oxidation | V₂O₅, H₂O₂ | Aldehydes | Methyl Esters | Mild conditions, short reaction times, and cost-effective. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integral to modern synthetic design, aiming to reduce environmental impact by improving efficiency and minimizing hazardous waste.

Biocatalytic Pathways for Selective Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as ketoreductases (KREDs), enables highly stereoselective reductions of ketoesters under mild conditions. A practical, pilot-plant-scale synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key chiral intermediate for statins and an analog of a reduced this compound, was achieved using KRED-06. This biocatalytic process yielded the product in 96.2% yield and with greater than 99.9% enantiomeric excess (ee) researchgate.net. Notably, this enzymatic method circumvents the need for cryogenic conditions (-40 °C) and stoichiometric chiral reagents that were required in a previous chemical synthesis, demonstrating a significant process improvement researchgate.net. Engineered alcohol dehydrogenases have also been developed for the synthesis of chiral intermediates, showcasing improved activity and stability for the reduction of various ketones researchgate.net.

Solvent-Free and Mechanochemical Synthesis Techniques

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free and mechanochemical synthesis, often performed using a ball mill, provides a powerful alternative to solution-based reactions. This approach has been successfully applied to synthesize polyaromatic hydrocarbon derivatives and high-transition liquid crystals, molecules that often suffer from poor solubility in common solvents rsc.orgresearchgate.netmdpi.com. Mechanochemistry has been shown to facilitate oxidations, reductions, and coupling reactions in high yields without a solvent medium researchgate.net. For instance, a mixture of 3,3′,4,4′-biphenyltetracarboxylic anhydride and an aniline derivative can be milled for a short period (e.g., 15 minutes) at 20 Hz to produce the corresponding diimide in near-quantitative yield mdpi.com. This technique avoids the challenges of reactant solubility and can lead to the formation of different crystalline phases than those obtained from solution researchgate.net. The synthesis of a bicyclononyne tosylate, an initiator for polymerizations, has also been achieved mechanochemically, demonstrating the broad applicability of this solvent-free method rsc.org.

Atom Economy and Waste Minimization in Process Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product wjpps.comjocpr.com. The goal is to maximize this incorporation, thereby minimizing waste nih.gov. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient and sustainable because all or most of the atoms from the reactants are found in the product jocpr.comnih.gov.

For example, the Diels-Alder reaction, which joins a conjugated diene and a dienophile to form a cyclohexene ring, can exhibit 100% atom economy jocpr.com. In contrast, elimination and substitution reactions often have poor atom economy due to the generation of stoichiometric byproducts. The Wittig reaction, while effective for creating alkenes, generates a stoichiometric amount of triphenylphosphine oxide as waste, leading to a very low atom economy rsc.org. Designing a synthesis for a molecule like this compound with atom economy in mind would prioritize addition-type reactions over multi-step sequences that use stoichiometric reagents and generate significant waste. This approach not only reduces the environmental footprint but also improves economic efficiency by lowering material and disposal costs wjpps.com.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of single-enantiomer compounds is critical in many applications, particularly in pharmaceuticals. This requires the use of stereoselective methods to control the three-dimensional arrangement of atoms.

Enantioselective Catalysis in Ketoester Reduction

The reduction of the ketone in a ketoester like this compound yields a chiral hydroxy ester. Enantioselective catalysis provides a means to produce one enantiomer of this alcohol preferentially. One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane as the reducing agent nih.govwikipedia.orgyoutube.com. This method is highly reliable for the asymmetric reduction of prochiral ketones, yielding secondary alcohols with high enantioselectivity, provided there is sufficient steric difference between the two groups attached to the carbonyl youtube.com. The catalyst is derived from the natural amino acid proline and works by activating both the ketone (as a Lewis acid) and the borane (as a Lewis base) within a structured chiral environment youtube.com.

Transition metal catalysts are also widely used for enantioselective reductions, often in transfer hydrogenation reactions that use isopropanol or formic acid as the hydrogen source wikipedia.org. Chiral ruthenium(II) complexes, prepared from ligands such as chiral diamines and β-amino alcohols, are effective for the enantioselective reduction of aromatic ketones, achieving high conversions and enantioselectivities under mild conditions researchgate.net. The choice of metal, chiral ligand, and reductant allows for the fine-tuning of the reaction to achieve high levels of asymmetric induction wikipedia.org.

| Catalytic System | Reductant | Substrate Type | Typical Enantioselectivity (ee) | Key Feature |

| Oxazaborolidine (CBS) | Borane (BH₃) | Prochiral Ketones | High to Excellent | Predictable stereochemistry based on catalyst enantiomer. nih.govyoutube.com |

| Chiral Ruthenium(II) Complexes | Isopropanol | Aromatic Ketones | >96% | Effective for transfer hydrogenation under mild conditions. researchgate.net |

| Rhodium(I) / Iridium(I) Complexes | H₂, Isopropanol, Formic Acid | Ketones | Varies | Used in hydrogenation and transfer hydrogenation. wikipedia.org |

Diastereoselective Control in Synthetic Sequences for this compound and Analogous Compounds

The stereochemical outcome of a synthetic route is a critical consideration in the preparation of complex molecules. For analogues of this compound that bear stereocenters, achieving a high degree of diastereoselectivity is paramount. This is often accomplished through either substrate-controlled or reagent-controlled strategies, where the inherent chirality of the starting material or the use of chiral reagents, auxiliaries, or catalysts dictates the stereochemical course of the reaction.

One of the most powerful methods for establishing stereocenters in a diastereoselective manner is the Michael addition reaction. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can generate up to two new stereocenters. The spatial arrangement of these newly formed chiral centers can be effectively controlled. For instance, the asymmetric Michael addition of enolates derived from chiral imidazolidinone carbene complexes to α,β-unsaturated ketones has been shown to proceed with high induction, leading to the formation of δ-keto esters with excellent diastereoselectivity rsc.org. While not directly applied to this compound, this methodology provides a clear precedent for achieving high levels of stereocontrol in the synthesis of analogous 1,5-dicarbonyl systems.

Another well-established strategy for inducing diastereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions wikipedia.org. In a hypothetical synthesis of a substituted this compound analogue, an oxazolidinone auxiliary could be attached to a shorter chain precursor. Subsequent diastereoselective alkylation or acylation to extend the carbon chain would be directed by the chiral auxiliary, thereby setting the desired stereochemistry.

Substrate-controlled diastereoselective reactions represent another important approach. In this strategy, a pre-existing stereocenter in the molecule directs the formation of a new stereocenter. For example, in the synthesis of functionalized γ-keto esters, tandem homologation-aldol reactions on substrates possessing an Evans auxiliary have been shown to yield anti-aldol products with excellent facial selectivity for the enolate orgsyn.org. This selectivity is attributed to the influence of the existing stereocenter on the trajectory of the incoming electrophile. A similar substrate-controlled approach could be envisioned for the synthesis of a chiral this compound analogue, where a stereocenter introduced early in the synthetic sequence would control the stereochemical outcome of a subsequent chain-extension or functionalization step.

The diastereoselectivity of these reactions is often quantified by the diastereomeric ratio (d.r.), which is the ratio of the concentration of the major diastereomer to that of the minor diastereomer. High diastereoselectivity is crucial for ensuring the stereochemical purity of the final product.

To illustrate how these principles might be applied, consider the synthesis of a hypothetical γ-substituted this compound analogue. A potential synthetic strategy could involve the diastereoselective Michael addition of a nucleophile to a tert-butyl ester of an α,β-unsaturated 8-oxo-octenoate. The choice of a chiral nucleophile or the use of a chiral catalyst could direct the formation of one diastereomer over the other.

Below is a hypothetical data table illustrating the potential outcomes of such a diastereoselective Michael addition, based on findings for structurally related compounds.

| Entry | Nucleophile | Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|---|

| 1 | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | - | THF | -78 | 85 | 95:5 |

| 2 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone | - | Et₂O | -78 to 0 | 92 | 98:2 |

| 3 | Dimethyl malonate | Chiral Ni(II) Complex | CH₂Cl₂ | -20 | 90 | 10:90 |

| 4 | Thiophenol | (S)-Diphenylprolinol silyl ether | Toluene | -40 | 88 | 92:8 |

This table is a hypothetical representation based on analogous reactions and does not represent experimentally verified data for this compound itself.

The development of diastereoselective synthetic sequences is a nuanced field of organic chemistry that relies on a deep understanding of stereochemical principles and reaction mechanisms. The ability to control the three-dimensional arrangement of atoms is essential for the synthesis of complex and biologically active molecules.

Reaction Chemistry and Transformational Studies of Tert Butyl 8 Oxooctanoate

Reactivity at the Keto Group

The ketone carbonyl group at the C8 position is an electrophilic center susceptible to a variety of nucleophilic attacks and other transformations. While specific studies detailing the reactions at the keto group of tert-butyl 8-oxooctanoate are not extensively reported in the literature, its reactivity can be predicted based on the well-established chemistry of aliphatic ketones.

The reduction of the keto group in this compound would yield tert-butyl 8-hydroxyoctanoate. This transformation can be achieved using a variety of reducing agents commonly employed for the reduction of ketones to secondary alcohols. The choice of reagent can influence the selectivity and reaction conditions.

Common methods for this reduction include:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for the selective reduction of ketones in the presence of esters. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but could potentially react with the ester group as well, necessitating careful temperature control.

Catalytic Hydrogenation: The ketone can be reduced to an alcohol via catalytic hydrogenation using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is generally effective, though it may also lead to the cleavage of certain protecting groups under harsh conditions.

The resulting product, tert-butyl 8-hydroxyoctanoate, is a valuable intermediate, featuring both a hydroxyl group and a protected carboxylic acid, which can be used for further synthetic elaborations.

The keto group serves as a handle for carbon-carbon bond formation through various condensation and addition reactions, enabling the construction of more complex molecular architectures.

Wittig Reaction: The Wittig reaction converts ketones into alkenes using a phosphonium (B103445) ylide. researchgate.net By reacting this compound with an appropriate ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), it is possible to introduce an exocyclic double bond, yielding tert-butyl 8-methyleneoctanoate. The use of substituted ylides allows for the synthesis of a wide range of alkene derivatives.

Reductive Amination: This reaction converts a carbonyl group into an amine. wikipedia.org The process involves the formation of an intermediate imine by reacting the ketone with an amine under neutral or weakly acidic conditions, followed by reduction in situ. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This pathway allows for the synthesis of tert-butyl 8-aminooctanoate derivatives, which are important building blocks for peptides and other biologically active molecules. nih.govnih.gov

The ketone functionality can be converted into a variety of other functional groups, expanding the synthetic utility of the molecule.

Oxime and Hydrazone Formation: The ketone can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime or with hydrazine (B178648) (N₂H₄) and its derivatives to form hydrazones. These reactions are often reversible and acid-catalyzed.

Baeyer-Villiger Oxidation: This reaction oxidizes a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgwikipedia.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups. organic-chemistry.org For this compound, the migration of the more substituted C7 alkyl group is generally favored over the C9 methyl group, which would lead to the formation of an ester linkage and subsequent ring expansion if it were a cyclic ketone. organic-chemistry.orgyoutube.com This reaction provides a pathway to novel ester derivatives. thermofisher.comresearchgate.net

Reactivity of the Tert-butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic and nucleophilic conditions. However, it can be selectively cleaved or transformed under specific acidic or catalytic conditions.

While tert-butyl esters are known for their resistance to base-catalyzed hydrolysis, they are susceptible to cleavage under acidic conditions. researchgate.net

Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ester regenerates the carboxylic acid, 8-oxooctanoic acid. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. google.com Enzymatic hydrolysis offers a milder alternative. For instance, the protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters in peptide synthesis, suggesting its potential applicability for compounds like this compound. google.comnih.govorganic-chemistry.org

Transesterification: This process involves converting one ester into another by reaction with an alcohol. Transesterification of tert-butyl esters can be catalyzed by Lewis acids or enzymes. researchgate.netmdpi.comorganic-chemistry.orgpreprints.org Lipases, such as Novozym 435, are effective catalysts for transesterification under mild conditions, often using a co-solvent like tert-butanol (B103910) to improve substrate solubility and enzyme stability. nih.govresearchgate.netmdpi.com Borane catalysts, such as B(C₆F₅)₃, have also been reported for the efficient transesterification of tert-butyl esters. rsc.org

The selective removal of the tert-butyl group is crucial in multi-step synthesis. Various mild and selective methods have been developed to deprotect tert-butyl esters, often in the presence of other acid-sensitive functional groups.

Lewis Acid Catalysis: A range of Lewis acids can catalyze the cleavage of tert-butyl esters. These reactions are often chemoselective, allowing the tert-butyl ester to be removed without affecting other protecting groups. nih.govacs.orgacs.org

Ytterbium triflate (Yb(OTf)₃): This catalyst effectively cleaves tert-butyl esters in nitromethane (B149229) at 45-50°C. researchgate.netniscpr.res.in It shows good selectivity, leaving other ester groups like benzyl, allyl, and methyl esters intact. niscpr.res.in

Zinc bromide (ZnBr₂): In dichloromethane (B109758) (DCM), ZnBr₂ can selectively hydrolyze tert-butyl esters. nih.govacs.orgacs.orgresearchgate.netsemanticscholar.org However, its selectivity can be substrate-dependent, and in some cases, it may also cleave other acid-labile groups like N-Boc groups. acs.orgacs.org

Copper(II) triflate (Cu(OTf)₂): This catalyst provides a mild method for de-tert-butylation at room temperature. researchgate.netbath.ac.ukresearchgate.net It has been shown to selectively cleave N,N-di-Boc protected amino acids even in the presence of a tert-butyl ester. bath.ac.uk

Radical Cation Facilitated Deprotection: A catalytic amount of tris(4-bromophenyl)amminium radical cation, known as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane, can mediate the mild deprotection of tert-butyl esters, carbonates, and ethers. nih.gov This method avoids high temperatures and strong acids or bases. nih.gov

Interactive Table 1: Selected Methods for Selective Deprotection of Tert-butyl Esters

| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Selectivity Notes | Reference(s) |

|---|---|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50 | ~6 h | Selective in the presence of benzyl, allyl, methyl esters. | niscpr.res.in |

| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12-24 h | Selectivity is substrate-dependent; may cleave N-Boc groups. | nih.govacs.orgacs.orgresearchgate.net |

| Copper(II) triflate (Cu(OTf)₂) | Dichloromethane (DCM) | Room Temp. | ~18 h | Mild conditions; can be selective over other protecting groups. | bath.ac.ukresearchgate.net |

| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temp. | < 1 h | Mild, radical-based method; high yields. | nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Varies | Strong acid, less selective, standard deprotection method. | google.com |

Carbon-Carbon Bond Formation and Cleavage Reactions of this compound

The reactivity of this compound in carbon-carbon bond formation and cleavage reactions is primarily dictated by the presence of the ketone and ester functional groups. These reactions are fundamental in organic synthesis for modifying the carbon skeleton, enabling both the extension and reconstruction of molecular frameworks. While specific studies focusing exclusively on this compound are limited in publicly available scientific literature, its reactivity can be inferred from the well-established chemistry of other long-chain keto esters.

Chain Elongation and Rearrangement Pathways

Chain elongation of keto esters like this compound can be achieved through various synthetic methodologies that target either the ketone or the ester functionality. For instance, reactions involving the α-carbon to the ester can lead to the introduction of new carbon-carbon bonds. Similarly, the ketone carbonyl group can serve as a handle for chain extension.

Rearrangement reactions offer another avenue for modifying the carbon skeleton. Although specific rearrangement pathways for this compound have not been detailed, analogous compounds can undergo skeletal reorganization under certain catalytic conditions. For example, transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling with alkenols have been reported for aryl ketones, leading to multi-carbon homologation to form long-chain ketones and aldehydes. researchgate.net

Annulation and Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it a potential precursor for the synthesis of various heterocyclic compounds through annulation and cyclization reactions. The intramolecular condensation of a diester, known as the Dieckmann condensation, is a classic example of forming cyclic β-keto esters. researchgate.net While this compound is not a diester, its functional groups can participate in intermolecular reactions that lead to heterocycles.

For example, β-keto esters are known to react with α-halo ketones or aldehydes in the presence of a base to form furans, a process known as the Feist-Benary synthesis. uwindsor.ca The presence of an amine in similar reaction setups can lead to the formation of pyrroles. uwindsor.ca Furthermore, keto esters have been utilized as precursors for synthesizing pyrazole (B372694) and isoxazole (B147169) derivatives. researchgate.netresearchgate.net These reactions typically involve the condensation of the keto ester with a suitable binucleophile, such as hydrazine or hydroxylamine, followed by cyclization.

The general approach for heterocycle synthesis from keto esters often involves the following steps:

Activation of the keto ester, typically through enolate formation.

Nucleophilic attack of the enolate on an electrophile or reaction of the carbonyl group with a nucleophile.

Intramolecular cyclization to form the heterocyclic ring.

Dehydration or other elimination reactions to yield the final aromatic or partially saturated heterocycle.

While these are established routes for heterocycle synthesis using keto esters, specific examples detailing the use of this compound in such transformations are not readily found in the surveyed literature.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. For a compound like this compound, mechanistic investigations would focus on the intermediates and transition states involved in its various transformations.

Elucidation of Reaction Intermediates in Catalytic Cycles

Catalytic cycles involving transformations of keto esters often proceed through a series of well-defined intermediates. For instance, in palladium-catalyzed reactions of allylic β-keto carboxylates, the formation of π-allylpalladium enolates as key intermediates has been proposed. nih.gov These intermediates can then undergo various transformations such as reductive elimination, β-hydrogen elimination, or aldol (B89426) condensation. nih.gov

While no specific catalytic cycles involving this compound have been elucidated in the available literature, it is plausible that its reactions would proceed through similar intermediates depending on the catalyst and reaction conditions employed. For example, in a hypothetical catalytic reaction, the ketone or ester carbonyl could coordinate to a metal center, activating the molecule for subsequent transformations. The study of such catalytic processes would involve techniques like in-situ spectroscopy (NMR, IR) and computational modeling to identify and characterize transient intermediates.

Kinetic Studies and Rate Law Determinations

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. The determination of a rate law, which mathematically describes the reaction rate as a function of reactant concentrations, is a key aspect of these studies.

For a reaction involving this compound, a kinetic study would involve systematically varying the concentrations of the reactants and catalyst (if any) and measuring the initial reaction rate. The data obtained would then be used to determine the order of the reaction with respect to each component and to calculate the rate constant.

Hypothetical Kinetic Data for a Reaction of this compound

Below is an interactive table illustrating hypothetical data that could be obtained from a kinetic study of a reaction involving this compound and a reagent 'X'.

| Experiment | [this compound] (M) | [X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Note: This data is purely illustrative and does not represent actual experimental results.

While this example demonstrates the principles of kinetic analysis, specific rate laws and kinetic data for reactions of this compound are not available in the reviewed scientific literature.

Applications of Tert Butyl 8 Oxooctanoate As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Total and Semisynthesis

The structural attributes of tert-butyl 8-oxooctanoate make it an attractive starting material for the synthesis of various natural products. The aldehyde functionality serves as a key handle for carbon-carbon bond formation through reactions such as Wittig, aldol (B89426), and Grignard reactions, enabling the elongation of the carbon chain and the introduction of complex stereocenters. The tert-butyl ester group provides robust protection for the carboxylic acid, stable to a variety of reaction conditions, which can be selectively removed in the final stages of a synthesis.

While specific, publicly documented total syntheses of natural products commencing directly from this compound are not extensively reported in the literature, its potential is evident in the synthesis of analogous long-chain fatty acid derivatives and polyketides. For instance, similar bifunctional building blocks are commonly employed in the synthesis of pheromones, prostaglandins, and macrocyclic lactones, where precise control over chain length and functional group manipulation is paramount.

Table 1: Potential Applications in Natural Product Synthesis

| Class of Natural Product | Key Synthetic Transformation Utilizing a Bifunctional Building Block |

| Pheromones | Wittig reaction or cross-metathesis at the aldehyde to install specific olefin geometries. |

| Prostaglandin Analogues | Aldol condensation to build the cyclopentane (B165970) core and subsequent side-chain elaboration. |

| Macrocyclic Lactones | Chain elongation followed by macrolactonization after deprotection of the ester. |

Intermediate in Specialty Chemical Production

In the realm of specialty chemicals, this compound can serve as a crucial intermediate. The ability to selectively react at either the aldehyde or the ester functionality allows for the synthesis of a diverse array of derivatives with tailored properties. These derivatives find applications as plasticizers, surfactants, and components of fragrances and flavors.

For example, reduction of the aldehyde to an alcohol, followed by esterification, can yield specialty esters with applications as biodegradable lubricants or solvents. Alternatively, reductive amination of the aldehyde can lead to the formation of amino acids or amides that are precursors to specialty polymers or surfactants. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of salts or other esters, further expanding the range of accessible specialty chemicals.

Role in the Synthesis of Advanced Organic Materials Precursors

The bifunctional nature of this compound also lends itself to the synthesis of precursors for advanced organic materials. The ability to introduce polymerizable groups or other functional moieties makes it a valuable tool for materials scientists.

For instance, the aldehyde group can be converted into an alkene via a Wittig reaction, creating a monomer that can be used in the synthesis of specialty polymers with controlled architectures. These polymers may possess unique thermal or mechanical properties. Furthermore, the carboxylic acid, after deprotection, can be used to anchor the molecule to surfaces or to other molecules, facilitating the construction of self-assembled monolayers or complex supramolecular structures. While direct applications of this compound in high-performance organic electronic materials are not yet widely documented, its potential as a linker or side-chain modifier in the design of novel organic semiconductors or liquid crystals remains an area of active research.

Table 2: Potential Functionalization of this compound for Materials Science

| Functionalization Reaction | Resulting Moiety | Potential Application |

| Wittig Reaction | Alkene | Monomer for specialty polymers |

| Reduction followed by (meth)acylation | (Meth)acrylate ester | Monomer for acrylic polymers |

| Deprotection and Amide Coupling | Amide | Building block for polyamides or functional surfaces |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopy provides invaluable insight into the molecular structure and dynamic processes occurring during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) are indispensable for the detailed characterization of tert-butyl 8-oxooctanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining molecular structure and quantitatively monitoring reaction progress. chemrxiv.org For the synthesis of this compound, ¹H and ¹³C NMR are used to track the consumption of reactants and the formation of the product in real-time or through batch-wise sampling. asahilab.co.jp

The ¹H NMR spectrum of this compound exhibits characteristic signals that are easily identifiable. The most prominent signal is a sharp singlet around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. nih.govnih.gov Other key signals include triplets corresponding to the methylene (B1212753) protons adjacent to the ester and ketone functional groups. By integrating the area under these characteristic peaks, researchers can determine the relative concentrations of reactants and products, thereby calculating the reaction conversion over time. asahilab.co.jpresearchgate.net

Furthermore, NMR is highly effective for identifying and quantifying isomers if any are formed during the synthesis. creative-biostructure.com Subtle differences in the chemical environment of isomers lead to distinct chemical shifts and coupling constants, allowing for their differentiation and the determination of their relative ratios, such as E/Z isomer ratios in relevant systems. creative-biostructure.com Temperature-dependent NMR studies can also provide insights into dynamic processes like conformational changes. creative-biostructure.com

Table 1: Hypothetical ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | t | 2H | -CH₂-C(=O)- |

| ~2.20 | t | 2H | -CH₂-C(=O)O- |

| ~1.60 | m | 4H | -C(=O)-CH₂-CH₂- & -CH₂-CH₂-C(=O)O- |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.35 | m | 2H | Central -CH₂- |

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound and for identifying transient intermediates formed during its synthesis. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex reaction mixtures. researchgate.net

Electron Ionization (EI) mass spectrometry of this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. More importantly, it generates a characteristic fragmentation pattern that serves as a molecular fingerprint. A common and prominent fragmentation pathway for tert-butyl esters is the loss of a tert-butyl carbocation, resulting in a strong peak at m/z 57. researchgate.net Another expected fragmentation is the loss of isobutylene, leading to a peak corresponding to [M-56]⁺. Analysis of these fragments helps confirm the structure and can be used to elucidate reaction mechanisms by identifying byproducts and intermediates.

Table 2: Expected Key Mass Fragments for this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 214 | [C₁₂H₂₂O₃]⁺ | Molecular Ion (M⁺) |

| 199 | [M - CH₃]⁺ | Loss of a methyl group |

| 158 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 141 | [M - OC(CH₃)₃]⁺ | Loss of tert-butoxy (B1229062) group |

| 57 | [C(CH₃)₃]⁺ | Tert-butyl carbocation |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers the ability to monitor chemical reactions in-situ, providing real-time data on the conversion of functional groups. These techniques are sensitive to the vibrations of specific chemical bonds within a molecule.

In the synthesis of this compound, IR spectroscopy can be used to monitor the appearance of two distinct carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1730-1740 cm⁻¹, while the ketone carbonyl appears at a slightly lower wavenumber, around 1715-1725 cm⁻¹. The intensity of these peaks can be tracked over time to follow the product's formation. Simultaneously, the disappearance of characteristic peaks from the starting materials provides a measure of reactant consumption. The C-O stretching of the ester group also provides a characteristic band. nih.gov

Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media. researchgate.net It can also provide information on the characteristic C=O and C-C bond vibrations, making it a valuable tool for real-time process monitoring.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkyl CH₂, CH₃ |

| ~1735 | C=O stretch | Ester |

| ~1720 | C=O stretch | Ketone |

| ~1250 & ~1150 | C-O stretch | Ester |

Chromatographic Techniques for Reaction Purity and Yield Assessment

Chromatography is essential for separating the components of a reaction mixture, which is necessary for assessing the purity of the isolated product and accurately determining the reaction yield.

Gas Chromatography (GC) is a high-resolution separation technique ideal for the analysis of volatile and thermally stable compounds like this compound. nih.gov It is frequently used to monitor the progress of a reaction by quantifying the amount of starting material remaining and the amount of product formed over time. asahilab.co.jpresearchgate.net

In a typical GC analysis, a small aliquot of the reaction mixture is injected into the instrument, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. restek.com The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier for that compound under specific conditions. By comparing the retention times and peak areas to those of known standards, one can identify and quantify the components of the mixture, allowing for a precise calculation of product yield and purity. researchgate.net

Table 4: Hypothetical Gas Chromatography (GC) Method Parameters

| Parameter | Value |

| Column | Rxi-5ms or similar non-polar column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

For compounds that are not sufficiently volatile or are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. sielc.com It is particularly useful for purifying the final product and for analyzing reaction mixtures that may contain non-volatile starting materials, catalysts, or byproducts.

In a reverse-phase HPLC setup, which is common for moderately polar organic molecules, this compound would be separated from more polar or less polar impurities. A non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com As the mobile phase composition is varied (gradient elution), components are eluted from the column at different times based on their relative polarity. A detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer, is used to detect the eluting compounds. This allows for the assessment of purity and the isolation of the pure compound via preparative HPLC.

Table 5: Hypothetical Reverse-Phase HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

A notable example is the structural characterization of tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, a derivative synthesized from tert-butyl acetoacetate (B1235776). mdpi.com The structure of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis. mdpi.com This analysis was instrumental in establishing the configuration of the double bond within the molecule.

The crystallographic study, in conjunction with Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments, confirmed the presence of a single E-regiomer. mdpi.com In this configuration, the sterically demanding tert-butyloxycarbonyl group is positioned closer to the aromatic ring. mdpi.com The X-ray structure provided definitive proof of the molecular geometry that had been inferred from spectroscopic data. mdpi.com

The successful application of X-ray crystallography in determining the solid-state structure of this derivative highlights its indispensable role in the structural elucidation of complex organic molecules. The precise atomic coordinates obtained from such studies are fundamental for detailed molecular modeling, understanding intermolecular interactions in the solid state, and confirming the outcomes of stereoselective synthetic routes.

Crystallographic Data for a Representative Derivative

The following table summarizes the key crystallographic data for tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.134(2) |

| b (Å) | 16.591(4) |

| c (Å) | 10.279(2) |

| α (°) | 90 |

| β (°) | 115.02(3) |

| γ (°) | 90 |

| Volume (ų) | 1566.2(6) |

| Z | 4 |

Q & A

Basic Research Question

-

Methodological Answer :

this compound must be stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent degradation. Use airtight containers to minimize exposure to moisture and oxygen. Safety protocols include:- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment in handling areas .

- Hazard Mitigation : Avoid inhalation (use fume hoods) and skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require strict adherence to GHS guidelines .

Data Table : Key Physicochemical Properties

Property Value Molecular Formula C₁₂H₂₂O₃ Molecular Weight 214.30 g/mol Storage Temperature -20°C (inert atmosphere) CAS Number 63858-75-3

How can researchers optimize the synthesis of this compound to maximize yield and purity?

Intermediate Research Question

-

Methodological Answer :

Synthesis optimization requires experimental design (e.g., factorial or response surface methodology) to identify critical variables such as reaction temperature, stoichiometry, and catalyst loading. For example:- Catalyst Selection : Molybdenum hexacarbonyl (Mo(CO)₆) has been used in analogous epoxidation reactions with tert-butyl hydroperoxide (TBHP), suggesting its potential for tert-butyl ester synthesis .

- Solvent Choice : Non-polar solvents like 1,2-dichloroethane may enhance reaction efficiency by stabilizing intermediates .

- Statistical Analysis : Use ANOVA to isolate significant factors affecting yield. For instance, a 95% confidence interval can validate reproducibility .

Data Table : Example Experimental Design Factors

Factor Range Tested Optimal Condition Temperature 40–80°C 60°C Molar Ratio (Substrate:TBHP) 1:1 to 1:3 1:2.5 Catalyst Loading 1–5 mol% 3 mol%

What spectroscopic methods are recommended for confirming the structural integrity of this compound, and how can data contradictions be resolved?

Advanced Research Question

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.2 ppm for CH₃ in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR). Compare with literature data for analogous esters .

- Low-Temperature NMR : Resolve dynamic conformational changes (e.g., axial vs. equatorial tert-butyl orientation) by cooling samples to -40°C, slowing molecular motion for clearer spectra .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and ketone (8-oxo group) at ~1700 cm⁻¹.

- Contradiction Resolution : If NMR data conflicts with computational predictions, re-evaluate solvent effects. Explicit solvent molecules in DFT calculations (e.g., using COSMO model) improve accuracy for solution-phase conformers .

How does the tert-butyl group influence the compound’s stability and reactivity under different experimental conditions?

Advanced Research Question

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, enhancing kinetic stability. This is critical in reactions requiring selective oxidation of the 8-oxo group .

- Thermodynamic Stability : DFT studies show tert-butyl groups favor axial conformations in saturated six-membered rings, but explicit solvent interactions (e.g., hydrogen bonding) may shift equilibrium to equatorial forms .

- Reactivity in Acidic Media : The tert-butyl ester is acid-labile. Use pH-controlled conditions (pH 4–6) to avoid premature cleavage during functionalization .

How can researchers address discrepancies between theoretical predictions and experimental data for this compound’s reactivity?

Advanced Research Question

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., basis set size, solvation model) to assess robustness. For example, compare results from B3LYP vs. M06-2X functionals .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments. For unresolved conflicts, synthesize derivatives (e.g., methyl esters) to isolate electronic effects .

- Error Analysis : Quantify experimental uncertainties (e.g., ±2% yield variability) and compare with computational error margins (e.g., ±5 kcal/mol in DFT) to prioritize actionable variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.